molecular formula C13H12F3N3O4S B2671475 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide CAS No. 861208-73-3

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide

Cat. No. B2671475
CAS RN: 861208-73-3
M. Wt: 363.31
InChI Key: MLTVVXHTSXZRJC-UHFFFAOYSA-N
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Description

“4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide” is a chemical compound with the CAS Number: 861208-73-3 . It has a molecular weight of 363.32 and its IUPAC name is 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide . The compound is in solid form .


Molecular Structure Analysis

The InChI code of the compound is 1S/C13H12F3N3O4S/c1-22-11-10 (12 (23-2)18-7-17-11)24 (20,21)19-9-5-3-8 (4-6-9)13 (14,15)16/h3-7,19H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is in solid form . The compound’s molecular weight is 363.32 .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives, including those with modifications such as thiopyrimidines, have shown significant promise in the field of nonlinear optics (NLO). A study highlighted the importance of phenyl pyrimidine derivatives for NLO applications, revealing that such compounds exhibit larger NLO properties compared to standard molecules. This suggests their potential for high-tech optoelectronic applications (Hussain et al., 2020).

Antitumor and Antimicrobial Activities

Pyrimidine derivatives have been extensively researched for their antitumor and antimicrobial properties. For instance, a specific pyrimidine compound showed potent inhibitory activity against mammalian dihydrofolate reductase and demonstrated significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky et al., 1980). Another study synthesized and tested various pyrimidine derivatives for their antibacterial and anti-HIV activities, further underscoring the medicinal applications of these compounds (Patel, Chikhalia, 2006).

Supramolecular Chemistry

Pyrimidine derivatives play a crucial role in supramolecular chemistry, particularly in the formation of hydrogen bonding and self-assembly processes. The study of polymorphs and solvates of aminopyrimidine and amino-s-triazines derivatives has shed light on the supramolecular aspects of these compounds, revealing complex hydrogen-bonded structures that are essential for understanding molecular interactions (Sundaramoorthy et al., 2014).

Herbicide Metabolism and Environmental Impact

Research into the metabolism of sulfonylurea herbicides, which include pyrimidine derivatives, in soil has provided insights into the environmental fate and impact of these compounds. A study focusing on the cyclization transformation of a sulfonylurea herbicide in the soil of winter wheat crops highlights the chemical processes involved in the degradation and transformation of these herbicides, contributing to our understanding of their environmental behavior (Rouchaud et al., 2003).

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram . The hazard statements are H302, H312, H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c1-22-11-10(12(23-2)18-7-17-11)24(20,21)19-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTVVXHTSXZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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